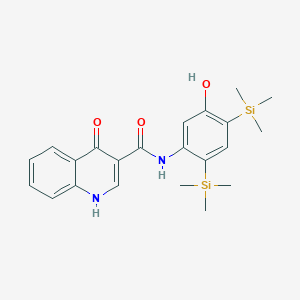

![molecular formula C13H20Cl2N2 B3325541 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride CAS No. 2155805-89-1](/img/structure/B3325541.png)

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Overview

Description

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride, also known as Flibanserin, is a drug that has been studied for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a common sexual dysfunction that affects approximately 10% of women, and is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. In

Scientific Research Applications

Azaspirocycles in Drug Discovery

The compound (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a member of azaspirocycles, a class of compounds which serve as valuable scaffolds in drug discovery. These compounds are synthesized through diverse methods, providing a range of functionalized heterocycles. The resulting structures, including pyrrolidines, piperidines, and azepines, are of significant interest in chemistry-driven drug discovery due to their potential pharmaceutical applications (Wipf, Stephenson & Walczak, 2004).

Synthon for JAK1-selective Inhibitor

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is used as a core scaffold in the synthesis of JAK1-selective inhibitors. These compounds exhibit selective inhibition properties and are optimized through various pharmacokinetic and pharmacodynamic studies for their application in treating conditions like arthritis (Chough et al., 2018).

Potent Antibacterial Activity

The azaspirocycles, including this compound, are utilized in the design and synthesis of novel antibacterial agents. These compounds have shown potent in vitro antibacterial activity against a range of pathogens, including multidrug-resistant strains. Their use in treating respiratory infections highlights their significance in antibiotic development (Odagiri et al., 2013).

Synthesis of Amino Acid Analogues

Azaspirocycles are also instrumental in the synthesis of novel amino acid analogues. These compounds add to the family of sterically constrained amino acids used in various fields like biochemistry and drug design, demonstrating the compound's versatility in different areas of scientific research (Radchenko, Grygorenko & Komarov, 2010).

Enantioselective Synthesis

The compound is a key intermediate in the enantioselective synthesis of quinolone antibacterial agents. This application highlights its role in creating compounds with specific stereochemical configurations, critical in the development of more effective pharmaceuticals (Yao et al., 2011).

properties

IUPAC Name |

(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYILQKORDXUVKE-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)

![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)

![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-](/img/structure/B3325493.png)

![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)

![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)

![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)